12-methyl-5-(4-methylphenyl)-4,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),5,8,12-tetraen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-8-(4-methylphenyl)-2H,6H-thieno[3’,2’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound belongs to the class of thienopyrimidothiadiazines, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-8-(4-methylphenyl)-2H,6H-thieno[3’,2’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thieno[3,2-d]pyrimidine derivatives with thiadiazine moieties under controlled conditions. The reaction conditions often involve the use of solvents like pyridine and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions
3-methyl-8-(4-methylphenyl)-2H,6H-thieno[3’,2’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the compound, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methyl-8-(4-methylphenyl)-2H,6H-thieno[3’,2’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one involves its interaction with specific molecular targets and pathways. This compound may act by inhibiting key enzymes or modulating receptor activity, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidines: Compounds with similar core structures but different substituents.
Thiadiazines: Compounds with similar thiadiazine moieties but different heterocyclic frameworks.
Uniqueness
3-methyl-8-(4-methylphenyl)-2H,6H-thieno[3’,2’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one is unique due to its specific combination of thieno, pyrimido, and thiadiazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H13N3OS2 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
12-methyl-5-(4-methylphenyl)-4,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),5,8,12-tetraen-2-one |
InChI |
InChI=1S/C16H13N3OS2/c1-9-3-5-11(6-4-9)13-7-12-14(22-13)15(20)19-16(17-12)21-8-10(2)18-19/h3-7H,8H2,1-2H3 |
InChI Key |
MGBJOUCRQJAYIX-UHFFFAOYSA-N |
SMILES |
CC1=NN2C(=O)C3=C(C=C(S3)C4=CC=C(C=C4)C)N=C2SC1 |
Canonical SMILES |
CC1=NN2C(=O)C3=C(C=C(S3)C4=CC=C(C=C4)C)N=C2SC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.